molecular formula C19H22FN7 B12244935 4-Ethyl-5-fluoro-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

4-Ethyl-5-fluoro-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B12244935
M. Wt: 367.4 g/mol
InChI Key: IPCGEWOWHBDHKB-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic compound that features a unique arrangement of nitrogen-containing rings.

Preparation Methods

The synthesis of 4-Ethyl-5-fluoro-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves several steps. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethyl-5-fluoro-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where halogens or other leaving groups are present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of tumor growth or the modulation of cellular signaling pathways .

Comparison with Similar Compounds

4-Ethyl-5-fluoro-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H22FN7

Molecular Weight

367.4 g/mol

IUPAC Name

4-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C19H22FN7/c1-3-15-17(20)19(23-11-22-15)26-9-13-7-25(8-14(13)10-26)18-16-6-12(2)24-27(16)5-4-21-18/h4-6,11,13-14H,3,7-10H2,1-2H3

InChI Key

IPCGEWOWHBDHKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=CN5C4=CC(=N5)C)F

Origin of Product

United States

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